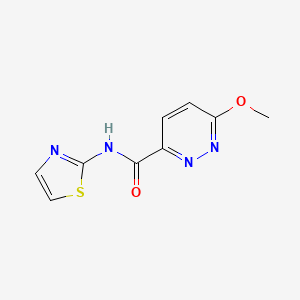

6-methoxy-N-(thiazol-2-yl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-methoxy-N-(thiazol-2-yl)pyridazine-3-carboxamide” is a compound that falls under the category of thiazole derivatives . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .

Synthesis Analysis

The synthesis of thiazole derivatives involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system. This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions . The yield of the compound “this compound” was reported to be 62% .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using 1H-NMR and 13C-NMR spectroscopy. The 1H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13 C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 231–233 °C . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Synthesis and Application in Dyeing and Medical Textiles

Research by Khalifa et al. (2015) focuses on the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives similar to the compound of interest, for application in dyeing polyester fibers. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, suggesting their potential utility in creating sterile and biologically active fabrics for various applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Biological Activity

Several studies delve into the synthesis of novel compounds with potential biological activities. For instance, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, showcasing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, hinting at the therapeutic potential of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).

Antimicrobial Studies

Research on novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives by Othman and Hussein (2020) shows that these compounds possess significant antimicrobial activity against a range of pathogenic bacteria and fungi. This study demonstrates the potential of such compounds in developing new antimicrobial agents, which could be crucial in the fight against resistant microbial strains (Othman & Hussein, 2020).

Future Directions

Thiazoles and their derivatives, including “6-methoxy-N-(thiazol-2-yl)pyridazine-3-carboxamide”, have potential for broader application in drug design due to their unique physicochemical properties . Future research could focus on exploring these properties further and developing new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets .

Mode of Action

It is known that thiazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, often related to their anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .

properties

IUPAC Name |

6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c1-15-7-3-2-6(12-13-7)8(14)11-9-10-4-5-16-9/h2-5H,1H3,(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGISOSDMKJYLNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2578037.png)

![4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2578042.png)

![4-[1-(3-Phenylpropyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2578047.png)

![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[1-(2-Methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578049.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2578051.png)

![2-[(2-Iodobenzoyl)amino]thiophene-3-carboxylic acid](/img/structure/B2578054.png)